3-[11-(4-Methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-(4-phenylpiperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[11-(4-Methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-(4-phenylpiperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C27H27N7O2 and its molecular weight is 481.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Compounds with structural similarities to 3-[11-(4-Methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-(4-phenylpiperazin-1-yl)propan-1-one have demonstrated significant antimicrobial activity. For example, novel derivatives synthesized through reductive amination showed promising antibacterial and antifungal effects, comparable to standard treatments. Molecular docking studies indicate their potential mechanisms of action could be associated with the inhibition of critical bacterial and fungal proteins (Devender Mandala et al., 2013).
Anticonvulsant Activity
Hybrid compounds merging chemical fragments of known antiepileptic drugs with piperazine and morpholine moieties have been explored for their anticonvulsant properties. Some synthesized molecules displayed broad spectra of activity in preclinical seizure models, indicating their potential as novel antiepileptic medications (K. Kamiński et al., 2015).
Antiarrhythmic and Antihypertensive Effects
Research into 1-substituted pyrrolidin-2-one and pyrrolidine derivatives with a 3-(4-arylpiperazin-1-yl)propyl moiety has uncovered compounds with significant antiarrhythmic and antihypertensive activities. Their pharmacological effects are thought to stem from alpha-adrenolytic properties, crucial for managing cardiovascular diseases (Barbara Malawska et al., 2002).
Tubulin Polymerization Inhibition
Several analogues derived from tricyclic heterocycles, incorporating the phenylpiperazine moiety, have been identified as potent inhibitors of tubulin polymerization. This inhibition correlates with significant antiproliferative properties against various cancer cell lines, suggesting their utility in cancer therapy (H. Prinz et al., 2017).
properties
IUPAC Name |
3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N7O2/c1-36-22-9-7-20(8-10-22)23-19-24-27-29-28-25(33(27)17-18-34(24)30-23)11-12-26(35)32-15-13-31(14-16-32)21-5-3-2-4-6-21/h2-10,17-18,23-24,27,29-30H,11-16,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFYDVWIZQDQRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)CCC(=O)N5CCN(CC5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.